molecular formula C18H14Cl2N2OS B5763523 N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide

N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide

Cat. No.: B5763523
M. Wt: 377.3 g/mol
InChI Key: CBRHLZRZMIRLFG-UHFFFAOYSA-N
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Description

N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a dichlorophenyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the dichlorophenyl and benzamide groups. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically employs palladium catalysts and organoboron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow microreactors can enhance reaction efficiency and control, leading to improved scalability and reduced waste .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its dichlorophenyl group enhances its binding affinity to certain targets, while the thiazole ring contributes to its stability and reactivity.

Properties

IUPAC Name

N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS/c1-11-5-7-12(8-6-11)17(23)22-18-21-10-14(24-18)9-13-3-2-4-15(19)16(13)20/h2-8,10H,9H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRHLZRZMIRLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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